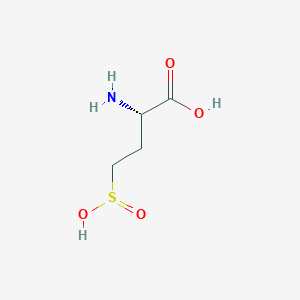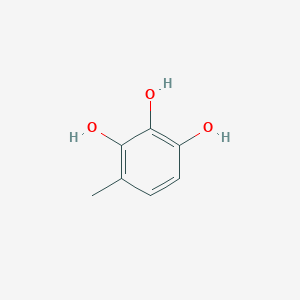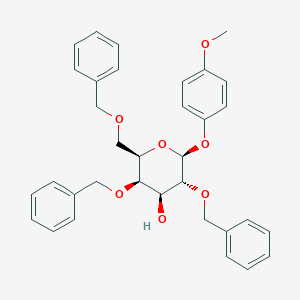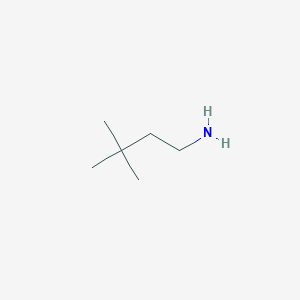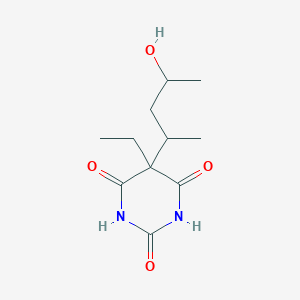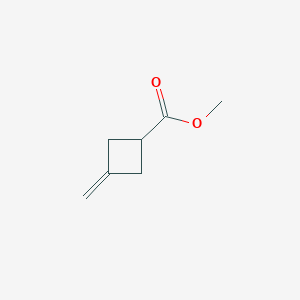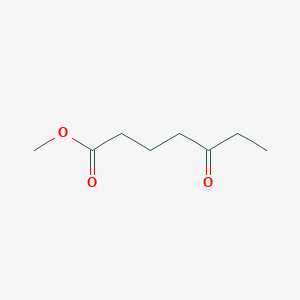
5-oxoheptanoato de metilo
Descripción general
Descripción
Methyl 5-oxoheptanoate is an organic compound with the molecular formula C8H14O3. It is a colorless liquid with a characteristic odor and is primarily used in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
Methyl 5-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.
Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
Target of Action
Methyl 5-oxoheptanoate is a chemical compound with the molecular formula C8H14O3
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the bodyThese properties significantly impact the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-oxoheptanoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-oxoheptanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of methyl 5-hydroxyheptanoate using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction is carried out under controlled conditions to prevent over-oxidation and to obtain the desired product in high yield.
Industrial Production Methods
In industrial settings, methyl 5-oxoheptanoate is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity methyl 5-oxoheptanoate.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 5-oxoheptanoic acid.
Reduction: Reduction of the keto group can yield methyl 5-hydroxyheptanoate.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 5-oxoheptanoic acid.
Reduction: Methyl 5-hydroxyheptanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Comparación Con Compuestos Similares
Methyl 5-oxoheptanoate can be compared to other similar compounds such as:
Methyl 6-oxoheptanoate: Similar in structure but with a different position of the keto group.
Methyl 5-hydroxyheptanoate: The reduced form of methyl 5-oxoheptanoate.
Methyl 5-oxooctanoate: An analog with an additional carbon in the chain.
The uniqueness of methyl 5-oxoheptanoate lies in its specific reactivity and the versatility of its applications in various fields.
Propiedades
IUPAC Name |
methyl 5-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-7(9)5-4-6-8(10)11-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMIBFCIVOXHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of asymmetric Michael addition in the context of methyl 5-oxoheptanoate synthesis?
A: Asymmetric Michael addition is a powerful tool in organic synthesis, enabling the creation of chiral centers with high enantioselectivity. In the research paper, novel chiral pincer palladium complexes, bearing a hexahydro-1H-pyrrolo[1,2-c]imidazolone unit, were designed and employed as catalysts for this reaction. [] This resulted in the successful synthesis of isopropyl 2-cyano-2-methyl-5-oxoheptanoate, a derivative of methyl 5-oxoheptanoate, with impressive enantioselectivity (up to 83% ee). [] This achievement underscores the potential of these chiral catalysts in developing efficient routes for synthesizing enantiomerically enriched compounds like methyl 5-oxoheptanoate, which could have implications for pharmaceutical and other fine chemical industries.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


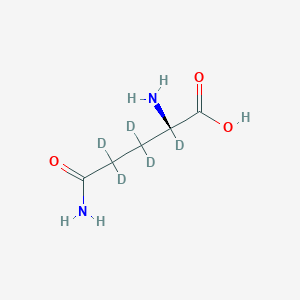
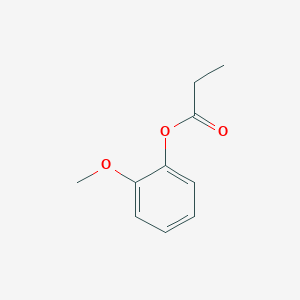
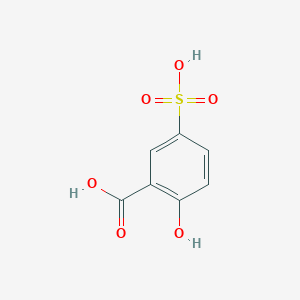
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)
